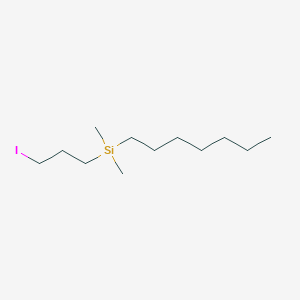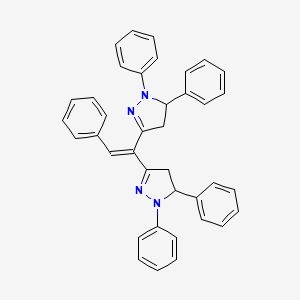
3,3'-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes two pyrazole rings connected by a phenylethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid . The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Applications De Recherche Scientifique
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1,3-Diphenylprop-2-en-1-one: A precursor in the synthesis of the target compound.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Another structurally related compound with different substituents.
Uniqueness
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is unique due to its dual pyrazole rings connected by a phenylethene bridge, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
141391-52-8 |
|---|---|
Formule moléculaire |
C38H32N4 |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
5-[1-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-2-phenylethenyl]-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C38H32N4/c1-6-16-29(17-7-1)26-34(35-27-37(30-18-8-2-9-19-30)41(39-35)32-22-12-4-13-23-32)36-28-38(31-20-10-3-11-21-31)42(40-36)33-24-14-5-15-25-33/h1-26,37-38H,27-28H2 |
Clé InChI |
RMYARIMZCYBTKU-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C(=CC2=CC=CC=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
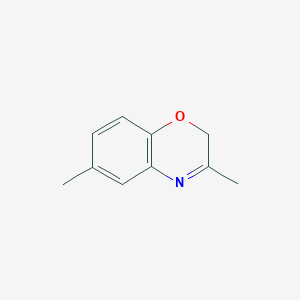
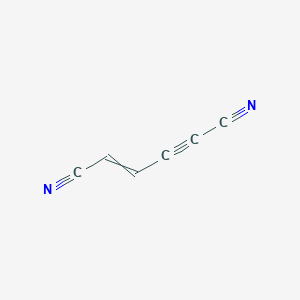
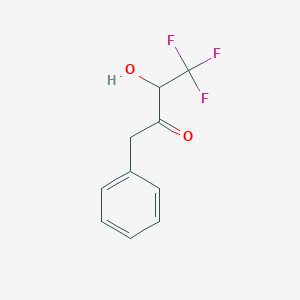
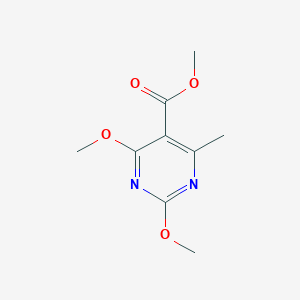
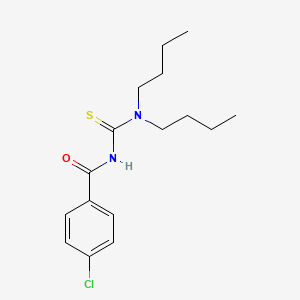
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
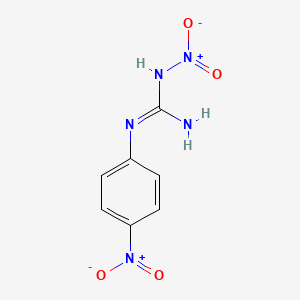
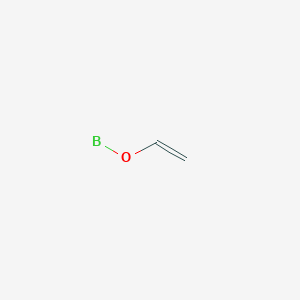
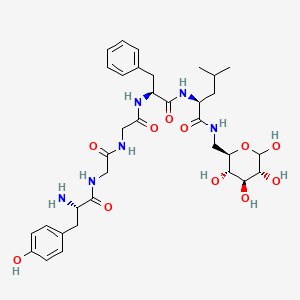

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
